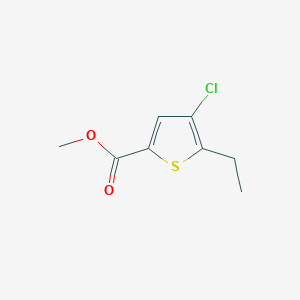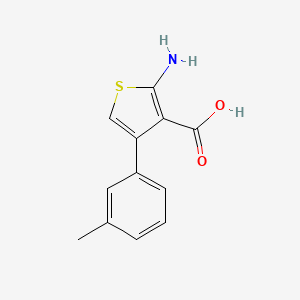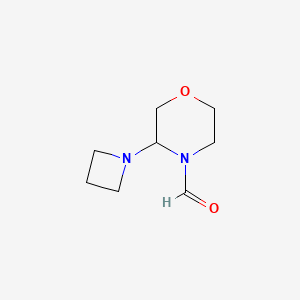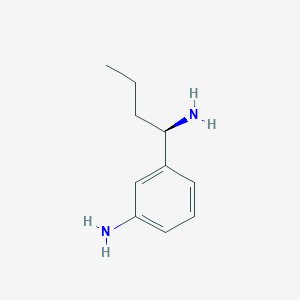![molecular formula C26H46N2O6S2 B12071603 N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1r,1'r,2s,2's,4s,4's)-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12071603.png)
N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1r,1'r,2s,2's,4s,4's)-bicyclo[2.2.1]heptane-1-methanesulfonamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Hydroxyl groups are introduced using appropriate reagents (e.g., hydroboration followed by oxidation).
Sulfonation
- Sulfonation of the hydroxyl groups with methanesulfonic acid (CH₃SO₃H) yields the methanesulfonamide functionality.
Industrial Production:
Industrial-scale production methods may involve modifications of the synthetic route, optimization for yield, and purification steps.
Métodos De Preparación
Synthetic Routes:
The synthesis of this compound involves several steps. One common approach is as follows:
-
Formation of Bicyclo[2.2.1]heptane Core
- Start with a suitable precursor (e.g., a cyclohexene derivative).
- Perform a Diels-Alder reaction to construct the bicyclo[2.2.1]heptane core.
Análisis De Reacciones Químicas
Reactions:
Oxidation: The compound can undergo oxidation reactions, converting hydroxyl groups to carbonyl groups.
Substitution: Substitution reactions may occur at the hydroxyl or sulfonamide positions.
Reduction: Reduction of carbonyl groups to alcohols is feasible.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Alkylating agents (e.g., alkyl halides) or nucleophiles (e.g., amines).
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Major Products:
The major products depend on the specific reaction conditions and functional groups involved.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential bioactive properties due to its unique structure.
Medicine: Investigated for therapeutic effects (e.g., anti-inflammatory or antiviral activity).
Industry: Used in the synthesis of specialized materials.
Mecanismo De Acción
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C26H46N2O6S2 |
|---|---|
Peso molecular |
546.8 g/mol |
Nombre IUPAC |
1-(2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)-N-[2-[(2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]cyclohexyl]methanesulfonamide |
InChI |
InChI=1S/C26H46N2O6S2/c1-23(2)17-9-11-25(23,21(29)13-17)15-35(31,32)27-19-7-5-6-8-20(19)28-36(33,34)16-26-12-10-18(14-22(26)30)24(26,3)4/h17-22,27-30H,5-16H2,1-4H3 |
Clave InChI |
KVVHJCZXSZVOLS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(C2)O)CS(=O)(=O)NC3CCCCC3NS(=O)(=O)CC45CCC(C4(C)C)CC5O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![{4-[(3R)-oxolan-3-yloxy]phenyl}methanol](/img/structure/B12071561.png)

![4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine](/img/structure/B12071568.png)



![1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12071600.png)

